APJ receptor agonist 3
Description
Overview of the Apelin/APJ Receptor Biological System
The apelin/APJ receptor system is comprised of the APJ receptor and its endogenous ligands. nih.gov The APJ receptor, also known as the apelin receptor, is a class A G protein-coupled receptor (GPCR). nih.govnih.gov It was first identified in 1993 and shares structural similarities with the angiotensin II receptor, type 1 (AT1). nih.govbioscientifica.com However, it is not activated by angiotensin II. nih.gov
For years, the APJ receptor was considered an orphan receptor until the discovery of its first endogenous ligand, apelin, which was isolated from bovine stomach extracts. nih.govbioscientifica.com Apelin is a peptide that can be cleaved into several active forms, including apelin-36 (B1139625), apelin-17, and apelin-13 (B560349). frontiersin.orgfrontiersin.org More recently, a second endogenous ligand called Elabela (ELA), also known as Toddler, was identified. nih.gov The apelin/APJ system is widely expressed throughout the human body, in tissues and organs such as the heart, brain, kidneys, lungs, and blood vessels. frontiersin.orgdovepress.com
Significance of the APJ Receptor in Physiological Processes
Activation of the APJ receptor by its ligands triggers a cascade of intracellular signaling pathways that are involved in a wide array of physiological functions. nih.govnih.gov These include:
Cardiovascular Regulation: The apelin/APJ system plays a crucial role in the cardiovascular system. nih.gov It is involved in strengthening the contractility of the heart muscle, a process known as positive inotropy, and in regulating blood pressure through both vasodilation and vasoconstriction. nih.govdovepress.com The system is also implicated in angiogenesis, the formation of new blood vessels. nih.govcdnsciencepub.com
Fluid Homeostasis: The apelin/APJ system is a key regulator of body fluid balance. nih.govcdnsciencepub.com It is highly expressed in regions of the brain that control the release of hormones involved in water regulation. bioscientifica.com
Energy Metabolism: This system has a significant influence on energy metabolism. cdnsciencepub.com It is involved in glucose uptake and utilization, and it can improve insulin (B600854) sensitivity. frontiersin.orgdovepress.com Apelin is secreted by adipose tissue, highlighting its role as an adipokine. frontiersin.orgcdnsciencepub.com
Neuroprotection: The apelin/APJ system is also believed to have neuroprotective effects. nih.gov
Rationale for Targeting the APJ Receptor with Agonists
Given the diverse and critical physiological roles of the apelin/APJ system, it has become an attractive therapeutic target for a variety of diseases. nih.govjicrcr.com The development of APJ receptor agonists, which are molecules that bind to and activate the receptor, holds promise for treating conditions such as:
Heart Failure: The positive inotropic effects of APJ activation could be beneficial in treating heart failure. dovepress.comjicrcr.com
Metabolic Disorders: By improving insulin sensitivity and glucose metabolism, APJ agonists could offer a therapeutic strategy for type 2 diabetes and obesity. frontiersin.orgtandfonline.com
Pulmonary Hypertension: The vasodilatory properties of the system are being explored for the treatment of pulmonary hypertension. jicrcr.com
The development of synthetic agonists offers several potential advantages over using the endogenous peptide ligands, such as improved stability and the ability to be administered orally. nih.govbioagelabs.com
Contextualizing APJ Receptor Agonist 3 within APJ Agonist Research
The quest for effective APJ receptor agonists has led to the development of various compounds, including both peptide and non-peptide molecules. frontiersin.org Early research focused on peptide-based agonists, which are variations of the natural apelin peptides. rndsystems.com Subsequently, non-peptide, small molecule agonists were developed. nih.gov
One such compound is This compound . This potent and orally active small molecule has demonstrated a high affinity for the APJ receptor, with an EC₅₀ value of 0.027 nM. medchemexpress.com The development of orally available agonists like this compound represents a significant advancement in the field, offering a more convenient administration route for potential therapeutic applications. bioagelabs.com Research into small molecule agonists like this is ongoing, with a focus on optimizing their potency, selectivity, and pharmacokinetic properties. nih.govjci.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H29ClN4O5 |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
2-butyl-5-[(3R)-3-(5-chloro-2-pyridinyl)pyrrolidine-1-carbonyl]-3-(2,6-dimethoxyphenyl)-6-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C26H29ClN4O5/c1-4-5-9-21-29-24(32)22(26(34)31(21)23-19(35-2)7-6-8-20(23)36-3)25(33)30-13-12-16(15-30)18-11-10-17(27)14-28-18/h6-8,10-11,14,16,32H,4-5,9,12-13,15H2,1-3H3/t16-/m1/s1 |
InChI Key |
QIOUHHAVGZYRLP-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@H](C3)C4=NC=C(C=C4)Cl)O |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=NC=C(C=C4)Cl)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Apj Receptor Agonism
APJ Receptor Characterization
Receptor Classification and Structural Aspects
The APJ receptor, also known as APLNR, is classified as a Class A (rhodopsin-like) GPCR. nih.govcdnsciencepub.com Its gene is located on human chromosome 11q12 and encodes a 380-amino acid protein. bioscientifica.com The receptor shares significant sequence homology with the angiotensin II receptor type 1 (AT1R), although it does not bind angiotensin II. ahajournals.orgnih.gov
Structurally, the APJ receptor can exist as a monomer, homodimer, or in higher-order oligomeric complexes. bohrium.comshanghaitech.edu.cn It can also form heterodimers with other GPCRs, such as the AT1 receptor and the κ-opioid receptor, which can modulate its signaling properties. bioscientifica.combohrium.com Cryo-electron microscopy studies have revealed that both dimeric and monomeric forms of the APJ receptor can bind to downstream G proteins. shanghaitech.edu.cnnih.gov The formation of these different receptor complexes is a dynamic process that can influence drug binding and the subsequent intracellular response. bohrium.com
Mechanisms of Ligand Binding and Receptor Activation
The binding of ligands to the APJ receptor is a complex process involving multiple sites on the receptor. For peptide ligands like apelin, both the extracellular loops and transmembrane domains of the receptor are crucial for recognition and binding. nih.govresearchgate.net The C-terminal amino acids of apelin-17 are considered essential for receptor internalization and biological activity. google.com
Upon agonist binding, the APJ receptor undergoes a conformational change, leading to its activation. This activation allows the receptor to couple with and activate intracellular heterotrimeric G proteins, initiating downstream signaling cascades. researchgate.net The receptor can also be activated in a ligand-independent manner by mechanical stimuli, such as stretch, which biases the receptor towards β-arrestin-mediated signaling. ahajournals.orgbiomolther.org
Intracellular Signaling Cascades Initiated by APJ Receptor Agonist 3
Activation of the APJ receptor by agonists, including small molecules like "this compound," triggers a variety of intracellular signaling pathways that are primarily dependent on G-protein coupling. The specific signaling outcome can be influenced by the ligand itself, the cellular context, and the oligomerization state of the receptor. bioscientifica.comfrontiersin.org
G-Protein Dependent Signaling Pathways
The APJ receptor primarily couples to inhibitory G proteins (Gαi/o) and to Gαq/11 proteins. nih.govahajournals.orgfrontiersin.org This dual coupling allows for the modulation of multiple downstream effector systems. Studies have shown that APJ receptor monomers can activate a broader range of G proteins (Gαi1, Gαi2, Gαi3, Gαq, Gα13, and Gαo) compared to APJ dimers, which selectively activate Gαi3 and Gαq. scienceopen.com
A canonical signaling pathway initiated by APJ receptor activation is the inhibition of adenylyl cyclase activity through its coupling with Gαi/o proteins. nih.govahajournals.orgmdpi.com This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govahajournals.org Several studies have demonstrated that both endogenous apelin peptides and small-molecule agonists can effectively inhibit forskolin-stimulated cAMP production in cells expressing the APJ receptor. ahajournals.orgnih.gov For instance, the small molecule agonist ML233 was shown to reduce intracellular cAMP levels, consistent with its role as an APJ agonist. nih.gov Another small molecule, BMS-986224, also demonstrated full inhibition of forskolin-mediated cAMP production with a potency similar to the endogenous ligand (Pyr1)apelin-13. ahajournals.org Some small molecule agonists have been specifically designed to be biased towards this G-protein signaling pathway. structuretx.com
| Agonist | Effect on cAMP | Reference |
| (Pyr1)apelin-13 | Inhibition | ahajournals.org |
| BMS-986224 | Inhibition | ahajournals.org |
| ML233 | Inhibition | nih.gov |
| ANPA-0073 | Biased towards G-protein signaling (cAMP inhibition) | structuretx.com |
| ANPA-0137 | Biased towards G-protein signaling (cAMP inhibition) | structuretx.com |
| CMF-019 | Biased agonist | frontiersin.org |
The activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical consequence of APJ receptor agonism, often mediated through Gαi coupling. cdnsciencepub.combioscientifica.com This pathway is crucial for cell survival, proliferation, and metabolism. mdpi.com Activation of the APJ receptor by its ligands leads to the phosphorylation and subsequent activation of Akt. bioscientifica.com This has been observed in various cell types, including vascular smooth muscle cells, endothelial cells, and neurons. bioscientifica.comspandidos-publications.com The neuroprotective effects of apelin, for example, have been linked to the activation of the PI3K/Akt pathway, which can be blocked by PI3K inhibitors like wortmannin. bioscientifica.com Similarly, the apelin/APJ system has been shown to protect against ischemia-reperfusion injury in the diabetic myocardium by inhibiting apoptosis and oxidative stress via the PI3K pathway. frontiersin.org Furthermore, in the context of certain cancers, the activation of the PI3K/Akt pathway by the apelin-APJ system can promote cell survival. mdpi.com
| Cell Type | Effect of APJ Agonism | Signaling Pathway | Reference |
| Vascular Smooth Muscle Cells | Proliferation, Anti-apoptosis | PI3K/Akt | bioscientifica.comspandidos-publications.com |
| Endothelial Cells | Proliferation | PI3K/Akt | nih.gov |
| Neurons | Neuroprotection | PI3K/Akt | bioscientifica.com |
| Diabetic Myocardium | Protection from Ischemia-Reperfusion Injury | PI3K | frontiersin.org |
| Cancer Cells | Promotes Cell Survival | PI3K/Akt | mdpi.com |
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Activation
Activation of the APJ receptor by agonists frequently leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. mdpi.comahajournals.org This signaling cascade is crucial for cellular processes such as proliferation and differentiation. mdpi.com
Studies using various cell lines have demonstrated that both endogenous apelin peptides and small-molecule agonists can stimulate ERK phosphorylation. ahajournals.orgbioscientifica.com For instance, in Chinese hamster ovary (CHO) cells stably expressing mouse APJ, both apelin-13 (B560349) and apelin-36 (B1139625) induce a time- and dose-dependent phosphorylation of ERK1/2. bioscientifica.com This activation is mediated through a pertussis toxin-sensitive Gi-protein and is dependent on Protein Kinase C (PKC) and MEK. bioscientifica.com Similarly, in HEK293 cells expressing human APJ, apelin activates ERK1/2 via Gαi2. bioscientifica.com
The small-molecule APJ agonist BMS-986224 has also been shown to stimulate ERK phosphorylation in HEK293 ZF cells, with a potency comparable to the endogenous ligand (Pyr1)apelin-13. ahajournals.org This suggests that both peptide and non-peptide agonists can effectively engage this downstream pathway. The activation of the ERK/MAPK pathway by APJ agonists has been implicated in various cellular responses, including cell proliferation and migration in cancer models and the regulation of cytoskeleton and tight junction proteins in retinal pigment epithelial cells. mdpi.comnih.gov
It's noteworthy that ERK1/2 activation can be initiated through both G protein-dependent and β-arrestin-dependent mechanisms, highlighting the complexity of APJ signaling. nih.gov For example, the C-terminal phenylalanine of apelin is critical for β-arrestin-dependent ERK1/2 activation. nih.gov
Other Downstream Effectors (e.g., NOS/eNOS, AMPK, PLC/PKC)
Beyond the MAPK/ERK pathway, APJ receptor agonism engages a variety of other critical downstream signaling effectors.
Nitric Oxide Synthase (NOS)/endothelial NOS (eNOS): Apelin signaling often involves the activation of nitric oxide synthase, particularly the endothelial isoform (eNOS). bioscientifica.com In isolated mouse endothelial cells, apelin induces the phosphorylation of eNOS. bioscientifica.com This activation can lead to the production of nitric oxide (NO), a key signaling molecule in vasodilation. bioscientifica.comamegroups.org The apelin/APJ system has been shown to activate the eNOS/NO pathway, which can contribute to its blood pressure-lowering effects. spandidos-publications.com Furthermore, the activation of the AMPK-KLF2-eNOS-NO signaling axis is implicated in the therapeutic effects of apelin in pulmonary arterial hypertension. nih.gov
AMP-activated protein kinase (AMPK): APJ receptor activation can stimulate AMPK, a crucial sensor of cellular energy status. nih.govoup.com In human adipose tissue, apelin stimulates glucose transport in an AMPK-dependent manner. nih.gov Studies have shown that apelin can increase the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK, indicating AMPK activation. oup.com This pathway is implicated in the metabolic effects of apelin, including the negative regulation of lipolysis. oup.com The CaMKK/AMPK/GSK3β signaling pathway, activated by apelin, has been identified as a protective mechanism in certain cellular stress conditions. nih.gov
Phospholipase C (PLC)/Protein Kinase C (PKC): The APJ receptor is also coupled to the PLC/PKC pathway. ahajournals.orgmdpi.com Activation of APJ can lead to the hydrolysis of phosphoinositides by PLC, generating diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3). mdpi.com This, in turn, activates PKC and triggers the release of intracellular calcium. mdpi.com This pathway is involved in the positive inotropic (contractility-enhancing) effects of apelin on the heart. ahajournals.orgahajournals.org The use of PLC and PKC inhibitors has been shown to attenuate the inotropic response to apelin. ahajournals.orgahajournals.org
β-Arrestin Dependent Signaling and Receptor Trafficking
Upon agonist binding, GPCRs like APJ are phosphorylated, leading to the recruitment of β-arrestin proteins. nih.gov While classically known for their role in receptor desensitization and internalization, β-arrestins also act as signaling scaffolds, initiating G protein-independent signaling cascades. portlandpress.comnih.gov
APJ receptor agonists, including both endogenous apelins and synthetic compounds, can stimulate β-arrestin recruitment. ahajournals.org The small-molecule agonist BMS-986224, for instance, fully stimulates β-arrestin recruitment in CHO-K1 cells. ahajournals.org This recruitment is a critical step for receptor internalization, a process that modulates the duration and intensity of signaling. ahajournals.orgnih.gov Sustained activation of APJ can lead to desensitization and down-regulation of the receptor. nih.gov
Interestingly, some signaling events are specifically mediated by the β-arrestin pathway. For example, stretch-induced cardiac hypertrophy has been reported to be mediated by β-arrestin in a G protein-independent manner. portlandpress.com The C-terminal phenylalanine of apelin plays a crucial role in β-arrestin recruitment and subsequent β-arrestin-dependent ERK1/2 activation. nih.gov
Analysis of Signaling Bias in this compound Action
Signaling bias refers to the ability of an agonist to preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). nih.gov This concept is of significant interest in drug development, as it offers the potential to design agonists that elicit specific therapeutic effects while avoiding unwanted side effects. digitellinc.comnih.gov
For the APJ receptor, G protein-biased agonists are being explored to minimize receptor tachyphylaxis (rapid desensitization) and avoid potential β-arrestin-associated adverse effects like cardiac hypertrophy. digitellinc.comstructuretx.com Several research compounds have been identified that exhibit a bias towards G protein signaling with significantly less potency for β-arrestin recruitment and receptor internalization. digitellinc.comstructuretx.com For example, compound 34, an imidazopyrazine agonist, is biased towards G protein signaling. digitellinc.com Similarly, the small molecules ANPA-0073 and ANPA-0137 are also G-protein biased agonists. structuretx.com
In contrast, some agonists, like BMS-986224, show a balanced signaling profile, closely mimicking the activity of the endogenous ligand (Pyr1)apelin-13 across both G protein and β-arrestin pathways. ahajournals.org The development and characterization of biased agonists are crucial for dissecting the physiological roles of the different APJ signaling pathways. nih.gov
Receptor Heterodimerization and Inter-receptor Cross-Talk
Like many GPCRs, the APJ receptor can form heterodimers with other GPCRs, which can modulate its signaling properties. google.combioscientifica.com A well-documented example is the heterodimerization of APJ with the angiotensin II type 1 receptor (AT1R). bioscientifica.comnih.gov This interaction is thought to facilitate the antagonistic effect of apelin on angiotensin II signaling. google.comnih.gov
APJ has also been reported to form heterodimers with the κ-opioid receptor (KOR), which may be relevant to its role in pain regulation and cardiovascular function. bioscientifica.combohrium.com Furthermore, heterodimerization with the neurotensin (B549771) receptor 1 (NTSR1) can activate a signaling pathway leading to cell proliferation. bohrium.com More recently, cooperative action between APJ and the α1A-adrenergic receptor has been shown to induce vasoconstriction in vascular smooth muscle cells. oup.com The formation of these receptor complexes adds another layer of complexity to APJ signaling, allowing for intricate cross-talk between different signaling systems.
Data Tables
Table 1: Downstream Signaling Pathways Activated by APJ Receptor Agonists
| Downstream Effector | Agonist Type | Key Findings | References |
| MAPK/ERK | Peptide (apelin-13, apelin-36) | Time- and dose-dependent phosphorylation of ERK1/2 in CHO and HEK293 cells. | bioscientifica.com |
| Small Molecule (BMS-986224) | Stimulates ERK phosphorylation with potency similar to (Pyr1)apelin-13. | ahajournals.org | |
| NOS/eNOS | Peptide (apelin) | Induces phosphorylation of eNOS in endothelial cells; stimulates NO production. | bioscientifica.comspandidos-publications.com |
| AMPK | Peptide (apelin) | Stimulates glucose transport in an AMPK-dependent manner; increases ACC phosphorylation. | nih.govoup.com |
| PLC/PKC | Peptide (apelin) | Activates PLC/PKC pathway, leading to increased intracellular calcium. | mdpi.comahajournals.orgahajournals.org |
Preclinical Pharmacological Characterization of Apj Receptor Agonist 3
In Vitro Characterization of APJ Receptor Agonist 3 Activity
Receptor Binding Affinity and Potency Evaluation
Limited data is publicly available regarding the specific binding affinity (Ki) of this compound. However, its potency has been reported with an EC50 value of 0.027 nM, indicating it is a highly potent agonist of the APJ receptor. medchemexpress.commedchemexpress.eumedchemexpress.comnih.gov
Table 1: In Vitro Potency of this compound
| Compound | Assay | Potency (EC50) |
|---|
Functional Agonism Assays for APJ Receptor Activation
Specific details on the functional agonism assays used to characterize this compound are not extensively described in the public domain. The reported EC50 value suggests its ability to effectively activate the APJ receptor, leading to a cellular response.
Receptor Selectivity Profiling against Related GPCRs
There is no publicly available information on the selectivity profile of this compound against other related G protein-coupled receptors.
Assessment of Signaling Pathway Activation In Vitro
The specific downstream signaling pathways activated by this compound have not been detailed in available public sources.
Preclinical In Vivo Efficacy Studies of this compound
Cardiovascular System Modulations
Detailed preclinical in vivo studies describing the cardiovascular effects of this compound are not publicly available.
Myocardial Contractility and Cardiac Output Enhancement
No specific data were found regarding the effects of "this compound" on myocardial contractility or its ability to enhance cardiac output in preclinical models.
Regulation of Vascular Tone and Angiogenesis
There is no available research detailing the influence of "this compound" on the regulation of vascular tone or its role in the process of angiogenesis.
Mitigation of Cardiac Remodeling and Hypertrophy
Information on whether "this compound" can mitigate cardiac remodeling or hypertrophy is not present in the searched sources.
Influence on Pulmonary Vascular Dynamics
The effects of "this compound" on pulmonary vascular dynamics have not been described in the available literature.
Metabolic Homeostasis Regulation
Energy Expenditure and Weight Management Studies
No studies were found that investigated the role of "this compound" in energy expenditure or weight management.
Glucose Uptake and Insulin (B600854) Sensitivity Improvement
There is no publicly available data on the effects of "this compound" on glucose uptake or the improvement of insulin sensitivity.
Due to the absence of specific research findings for "this compound," the creation of data tables and a detailed article as per the provided structure cannot be fulfilled at this time. The compound remains a subject for non-clinical research use, and any detailed pharmacological data may be proprietary or not yet published. acetherapeutics.com
Lipid Metabolism Modulation
There is no specific information available in the reviewed literature regarding the direct effects of this compound on lipid metabolism. While the apelin/APJ system is generally understood to be involved in metabolic regulation, including glucose and lipid metabolism, specific preclinical studies detailing these effects for this compound have not been published. jicrcr.comacs.org
Pulmonary Pathophysiology Amelioration
Detailed preclinical data on the effects of this compound in models of pulmonary diseases are not present in the available literature.
Effects in Models of Pulmonary Hypertension and Fibrosis
No studies were found that specifically investigate the effects of this compound in preclinical models of pulmonary hypertension or pulmonary fibrosis. Although the apelin/APJ system is a known target for such conditions, compound-specific data is absent. jicrcr.com
Impact on Acute Lung Injury and Pulmonary Edema Models
There is no published data describing the impact of this compound on acute lung injury or pulmonary edema models.
Other Biological System Modulations
Specific investigations into the broader biological effects of this compound are not detailed in the public domain.
Regulation of Cell Proliferation and Apoptosis
While the activation of the APJ receptor is known to influence pathways that regulate cell proliferation and apoptosis, such as the MAPK/ERK pathway, specific studies detailing the effects of this compound on these cellular processes are not available. jicrcr.comresearchgate.net The primary research on this compound has focused on its hemodynamic effects rather than its direct cellular actions in these contexts. nih.gov
Anti-inflammatory Actions
The anti-inflammatory properties of this compound have not been specifically characterized in the reviewed literature. Although the apelin system is recognized for its potential anti-inflammatory actions, there are no published preclinical studies to confirm these effects for this particular agonist. oup.comnih.gov
Role in Fluid Homeostasis
The activation of the APJ receptor plays a significant role in the regulation of body fluid homeostasis through a dual mechanism involving both the central nervous system and direct renal actions. jicrcr.combachem.com This system works in a complex interplay with the arginine vasopressin (AVP) system to control water excretion and maintain fluid balance. researchgate.netportlandpress.com The expression of the APJ receptor and its ligands in key brain regions associated with fluid control, such as the hypothalamic paraventricular (PVN) and supraoptic (SON) nuclei, alongside their presence in the kidney, underscores this regulatory function. nih.govgoogle.comscispace.com
Preclinical research demonstrates that APJ receptor agonists generally promote aquaresis—the excretion of solute-free water. researchgate.net This effect is achieved through two primary pathways:
Central Inhibition of Vasopressin (AVP) Release: APJ receptor agonists act within the hypothalamus to inhibit the electrical activity of AVP-producing neurons. frontiersin.orgfrontiersin.org In animal models, the intracerebroventricular (i.c.v.) administration of apelin isoforms inhibits the phasic firing of these neurons, leading to a reduction in the systemic release of AVP from the posterior pituitary. nih.govfrontiersin.orgfrontiersin.org Since AVP is the primary hormone responsible for promoting water reabsorption in the kidneys, its inhibition by APJ receptor agonists leads to increased diuresis. researchgate.net
Direct Renal Actions: At the kidney level, APJ receptor agonists exert effects that oppose the action of AVP. The APJ receptor is expressed in the renal collecting ducts, the same site where AVP exerts its antidiuretic effect via the V2 receptor. portlandpress.comnih.gov Agonists of the APJ receptor have been shown to counteract the AVP-induced increase in cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the V2 receptor signaling pathway. portlandpress.com This action reduces the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby decreasing water reabsorption and increasing urine output. nih.gov Furthermore, APJ activation can increase renal blood flow, which may also contribute to diuresis. frontiersin.orgfrontiersin.org
Studies involving APJ receptor knockout mice provide critical evidence for its physiological role in fluid balance. These mice exhibit abnormal fluid homeostasis, characterized by reduced water intake and a significant inability to concentrate urine during periods of water deprivation, despite having elevated plasma AVP levels. scispace.combioscientifica.comnih.gov This suggests that the APJ receptor is necessary for the full antidiuretic response to AVP and for normal regulation of drinking behavior. bioscientifica.com
| Condition | Parameter | Wild-Type Mice | APJ-/- Mice |
|---|---|---|---|
| Baseline (Free Access to Water) | Water Intake (mL/24h) | ~5.5 | ~3.5 (Significantly lower) |
| Urine Volume (mL/24h) | No significant difference | No significant difference | |
| Urine Osmolality (mOsm/kg) | No significant difference | No significant difference | |
| 24h Water Deprivation | Urine Volume | Significantly reduced | No significant change |
| Urine Osmolality | Significantly increased | No significant change |
The relationship between the apelin and vasopressin systems is often described as a reciprocal balance. nih.gov Under conditions of dehydration or hypertonic saline infusion, plasma AVP levels increase to conserve water, while apelin levels decrease. portlandpress.comnih.gov Conversely, during water loading, AVP levels fall and apelin levels rise, promoting water excretion. nih.gov This inverse regulation highlights a coordinated mechanism to maintain plasma osmolality. portlandpress.com Different endogenous ligands, such as Apelin-17 and Elabela, have demonstrated aquaretic effects in preclinical models, reinforcing the role of the APJ receptor in promoting diuresis. nih.govfrontiersin.org For instance, the metabolically stable apelin analog, LIT01-196, was shown to block the antidiuretic effect of vasopressin in a rat model of hyponatremia. researchgate.net
Advanced Research Methodologies in Apj Receptor Agonist Discovery and Characterization
High-Throughput Screening Strategies for Agonist Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify new ligands for therapeutic targets like the APJ receptor. dovepress.comdovepress.com
A primary challenge in developing HTS for APJ is that its activation can lead to multiple downstream signals, including the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) via Gαi coupling or the activation of phospholipase C via Gαq. dovepress.com To overcome this, researchers have developed robust HTS-compatible assays. One such strategy involves engineering cells to co-express the APJ receptor with a promiscuous G protein, such as Gα16. This forces the receptor to couple to a pathway that mobilizes intracellular calcium upon activation, which can be readily detected using fluorescent calcium-sensitive probes in a microplate format. dovepress.comdovepress.com This method has proven to be sensitive, with apelin peptides activating APJ at subnanomolar concentrations, and robust, with a Z-factor of approximately 0.6, indicating good assay quality. dovepress.comdovepress.com
HTS campaigns have successfully identified novel non-peptide APJ agonists. For example, a screen of 1.2 million compounds using a homogeneous time-resolved fluorescence (HTRF) assay in HEK293 cells expressing the human APJ receptor led to the identification of a biphenyl (B1667301) acid derivative, which served as a lead for further optimization. acs.org Similarly, another HTS campaign identified initial hits that were then triaged through a cAMP assay and a GTPγS binding assay to confirm their agonist activity and selectivity against other receptors like the angiotensin II type 1 receptor (AT1R). jci.org These screening funnels are critical for filtering out false positives and non-selective compounds early in the discovery process. jci.orgdovepress.com
A systematic approach to HTS has also been employed to specifically identify biased agonists—ligands that preferentially activate one signaling pathway (e.g., G protein) over another (e.g., β-arrestin). nih.gov By synthesizing and screening hundreds of modified apelin versions against a cascade of cell-based assays that simultaneously measure intracellular cAMP and β-arrestin recruitment, researchers can identify hits with specific signaling profiles. nih.gov This strategy yielded potent and highly selective APJ agonists that show preferential signaling, providing valuable tools for dissecting APJ pharmacology. nih.gov
Structure-Based Drug Design and Computational Modeling Applications
Structure-based drug design (SBDD) and computational modeling have become indispensable tools for discovering and optimizing APJ receptor agonists. These methods leverage the three-dimensional structure of the receptor to design molecules with improved potency, selectivity, and pharmacokinetic properties.
A significant breakthrough in this area has been the determination of high-resolution cryo-electron microscopy (cryo-EM) structures of the APJ receptor in complex with various agonists and G proteins. nih.govnih.gov These structures have revealed critical insights into how different ligands bind to the receptor and stabilize distinct active conformations. For instance, structural studies have identified "twin hotspots" within the APJ receptor that are key determinants for signaling bias. nih.gov This knowledge has guided the rational design of exclusively G-protein-biased agonists, such as WN353 and WN561, by modifying interactions at these hotspots. nih.govpatsnap.com
Computational approaches like molecular dynamics (MD) simulations and free energy perturbation (FEP+) are used to predict ligand binding and guide chemical synthesis. ahajournals.orgdigitellinc.com MD simulations of apelin/receptor interactions have been used to design cyclic peptide analogues, leading to the identification of MM07, a biased agonist that preferentially activates G-protein pathways over β-arrestin recruitment. ahajournals.orgbiomolther.org FEP+ guided the discovery of a novel series of imidazopyrazine agonists, where iterative cycles of in silico design and experimental evaluation led to compounds with improved potency and G-protein bias. digitellinc.com
Furthermore, molecular modeling has been used to understand how small-molecule agonists mimic the binding of the endogenous peptide ligand. jci.org By comparing the binding mode of a small molecule like AM-8123 with that of apelin-13 (B560349), researchers can identify key interactions that confer high potency, even for molecules much smaller than the native peptide. jci.org Recently, the integration of Butina clustering algorithms and ensemble learning methods has been applied to develop advanced 3D pharmacophore models for virtual screening of APJ receptor agonists, demonstrating high screening performance. diva-portal.org The design of novel orally active APJ agonists with picomolar potency has also been supported by computational modeling based on cryo-EM structures and AI design initiatives. biopharmaboardroom.combioagelabs.com
Development and Application of Advanced In Vitro Functional Assays
The characterization of APJ receptor agonists requires a suite of sophisticated in vitro functional assays to determine their potency, efficacy, and signaling bias. nih.gov Traditional methods like radioligand binding and GTPγS assays are often supplemented with more advanced, higher-throughput techniques. dovepress.com
Bioluminescence Resonance Energy Transfer (BRET) and Förster/Fluorescence Resonance Energy Transfer (FRET) are powerful, real-time methods used to study molecular interactions and conformational changes. biomolther.orgresearchgate.net BRET-based assays have been crucial in characterizing biased agonism at the APJ receptor. biomolther.org These assays can monitor the proximal interaction of the receptor with G proteins and β-arrestins. biomolther.org For example, BRET biosensors have been used to show that biased ligands can stabilize distinct conformations of β-arrestin, providing a deeper understanding of the molecular basis of biased signaling. biomolther.org The NanoBiT system, a type of BRET assay, has been applied to create a β-arrestin recruitment assay for APJ, allowing for real-time dynamic detection of agonist activity. ice-biosci.com
Time-resolved FRET (TR-FRET) assays have also been developed for both cAMP detection and ligand binding. ice-biosci.comnih.gov A TR-FRET cell-based binding assay for the APJ receptor was established using fluorescently labeled apelin-13 analogues. nih.gov These probes retain high affinity for the receptor and allow for a competitive binding assay with a high signal-to-noise ratio, making it suitable for HTS applications. nih.gov
Other essential in vitro assays include:
cAMP Inhibition Assays: To measure the activation of the Gαi pathway, agonists are tested for their ability to inhibit forskolin-stimulated cAMP production. jci.orgnih.gov
β-Arrestin Recruitment Assays: These assays, such as the PathHunter assay, quantify the recruitment of β-arrestin to the receptor upon agonist stimulation, a key indicator of potential receptor desensitization and internalization. jci.orgnih.gov
Receptor Internalization Assays: These assays track the movement of the receptor from the cell surface into the cell's interior following agonist binding, which is often mediated by β-arrestin. ahajournals.orgacs.org
ERK Phosphorylation Assays: Measuring the phosphorylation of extracellular signal-regulated kinase (ERK) provides another readout of receptor activation. nih.gov
By using a battery of these assays, researchers can build a comprehensive pharmacological profile for each agonist, as demonstrated in the characterization of compounds like BMS-986224, AM-8123, and AMG 986. ahajournals.orgjci.org
Utilization of Specialized In Vivo Preclinical Disease Models
To evaluate the therapeutic potential of novel APJ receptor agonists, specialized in vivo preclinical disease models are essential. These models are designed to mimic human diseases where APJ signaling is implicated, such as heart failure and pulmonary hypertension.
Heart Failure Models:
Myocardial Infarction (MI) Models: Chronic oral dosing of small-molecule agonists in rat models of MI has been shown to reduce myocardial collagen content and improve diastolic function. jci.org
Renal Hypertensive Rat (RHR) Model: This model of cardiac hypertrophy and decreased cardiac output has been used to assess the chronic effects of APJ agonists. The compound BMS-986224, when administered orally in the RHR model, increased stroke volume and cardiac output to levels seen in healthy animals. ahajournals.orgnih.gov
Diet-Induced Obesity (DIO) Model of Heart Failure with Preserved Ejection Fraction (HFpEF): The APJ agonist azelaprag has been tested in a mouse model of obesity and hypertension-associated HFpEF. diabetesjournals.orgbioagelabs.com In this model, azelaprag demonstrated significant cardioprotective effects, reducing cardiac hypertrophy and suppressing markers of cardiac injury. diabetesjournals.orgbioagelabs.com
Pulmonary Hypertension (PH) Models:
Monocrotaline (MCT)-Induced PH Model: This rat model is widely used to study PAH. researchgate.netimperial.ac.uk Administration of the endogenous APJ agonist ELA or G-protein biased small-molecule agonists like ANPA-0073 and ANPA-0137 has been shown to attenuate the development of PH, ameliorate pulmonary vascular remodeling, and reduce cardiac hypertrophy in this model. structuretx.comimperial.ac.uk
Sugen/Hypoxia-Induced PH Model: This is another established model for studying severe PAH. imperial.ac.uk
These preclinical models are critical for demonstrating proof-of-concept and for understanding the in vivo efficacy and mechanism of action of new APJ agonists. For example, studies in rat models have shown that APJ agonists can improve cardiac output without significantly increasing heart rate, a potentially favorable hemodynamic profile for treating heart failure. acs.orgahajournals.org The use of these specialized models allows researchers to translate promising in vitro findings into potential clinical applications. jci.orgstructuretx.com
Future Directions and Unanswered Questions in Apj Receptor Agonist 3 Research
Exploration of Novel Signaling Pathways and Downstream Effectors
A primary focus of future investigations will be to elucidate the full spectrum of signaling pathways activated by APJ receptor agonist 3. While the canonical G-protein dependent pathways, particularly Gαi-mediated inhibition of cAMP and activation of the PI3K/Akt and ERK pathways, are relatively well-characterized, the potential for novel and biased signaling remains a critical area of inquiry. dovepress.combioscientifica.comspandidos-publications.comoup.comspandidos-publications.com
The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment), is of particular interest. dovepress.comportlandpress.comnih.gov It is hypothesized that the therapeutic benefits of APJ activation, such as improved cardiac function, are primarily mediated by G-protein signaling, whereas β-arrestin pathways may be associated with adverse effects like cardiac hypertrophy. portlandpress.comnih.gov The development of G-protein-biased agonists is therefore a key strategy. dovepress.comportlandpress.comnih.gov
Future studies will likely employ advanced techniques to dissect these pathways. Key areas of exploration include:
Investigating the role of different G-protein subunits (Gαs, Gαq/11, Gα12/13) and their downstream effectors beyond the well-established pathways. nih.govcdnsciencepub.com
Elucidating the intricacies of β-arrestin-mediated signaling and its contribution to both physiological and pathological processes. portlandpress.comnih.gov
Exploring the potential for APJ receptor heterodimerization with other GPCRs, such as the angiotensin II receptor type 1 (AT1) or the κ-opioid receptor, and how this influences downstream signaling. oup.comnih.gov
Identifying novel downstream effector molecules and transcription factors that are modulated by this compound, which could reveal new therapeutic targets. nih.gov
Investigating Tissue-Specific Actions and Pleiotropic Effects of this compound
The widespread expression of the APJ receptor necessitates a thorough understanding of the tissue-specific actions of its agonists. dovepress.comportlandpress.comresearchgate.netoup.com The physiological response to this compound can vary significantly depending on the cellular context and the specific signaling pathways that are activated in different tissues.
For instance, in the cardiovascular system, APJ activation generally leads to vasodilation and positive inotropic effects. nih.govresearchgate.net However, in some vascular beds, particularly when the endothelium is removed, apelin can induce vasoconstriction. nih.govoup.comnih.gov Similarly, the role of the apelin system in the central nervous system is complex, with both hypertensive and hypotensive effects reported depending on the specific brain region targeted. nih.gov
Future research will need to address these complexities by:
Utilizing tissue-specific knockout and transgenic animal models to isolate and study the effects of this compound in different organs. portlandpress.com
Employing advanced imaging techniques to visualize receptor distribution and signaling activity in real-time within living tissues. frontiersin.org
Investigating the interplay between this compound and other local signaling molecules and receptors in various tissues to understand the integrated physiological response. oup.com
Understanding the Role of this compound in Complex Disease Pathophysiology
The apelinergic system is implicated in a wide range of complex diseases, making this compound a promising therapeutic candidate for multiple conditions. acetherapeutics.comspandidos-publications.comnih.govresearchgate.netresearchgate.net
Cardiovascular Diseases: The potential of APJ agonists in treating heart failure, pulmonary arterial hypertension, and atherosclerosis is a major area of research. spandidos-publications.comnih.govnih.govacs.org Studies have shown that activating the APJ receptor can improve cardiac output, reduce vascular resistance, and inhibit the development of atherosclerotic lesions. nih.govacs.orgahajournals.org
Metabolic Disorders: The apelin system plays a crucial role in regulating glucose and lipid metabolism. portlandpress.comresearchgate.net APJ agonists have been shown to improve insulin (B600854) sensitivity, enhance glucose utilization, and reduce body weight in preclinical models of obesity and diabetes. portlandpress.comnasdaq.combioagelabs.comfrontiersin.org This has led to the exploration of APJ agonists as potential "exercise mimetics" that could complement existing therapies for metabolic diseases. nasdaq.combioagelabs.com
Other Conditions: The involvement of the apelin/APJ system extends to kidney disease, liver disease, and even cancer, although research in these areas is less advanced. dovepress.comfrontiersin.orgphysiology.org
Future research will focus on:
Clarifying the precise mechanisms by which this compound exerts its therapeutic effects in different disease models.
Investigating the potential for combination therapies , such as pairing APJ agonists with other drugs like GLP-1 receptor agonists for enhanced efficacy in metabolic diseases. nasdaq.com
Conducting well-designed clinical trials to validate the preclinical findings and assess the safety and efficacy of APJ receptor agonists in human patients. nih.gov
Development of Innovative Preclinical Models for Enhanced Translational Research
To bridge the gap between preclinical findings and clinical applications, the development of more sophisticated and relevant preclinical models is essential. While traditional rodent models have been invaluable, there is a need for models that more accurately recapitulate the complexity of human diseases.
Future directions in this area include:
Humanized animal models that express human APJ receptors to better predict the response in patients.
Induced pluripotent stem cell (iPSC)-derived models , such as cardiomyocytes and endothelial cells from patients with specific diseases, to study disease mechanisms and test drug efficacy in a personalized manner. ahajournals.orgahajournals.org
Organ-on-a-chip technologies that can simulate the microenvironment of human tissues and provide a more accurate platform for drug screening and toxicity testing.
Identification of Biomarkers for APJ Receptor Agonism Activity
The identification of reliable biomarkers is crucial for monitoring the therapeutic effects of this compound and for patient stratification in clinical trials. These biomarkers could be related to the direct engagement of the receptor or the downstream physiological effects.
Potential biomarkers include:
Circulating levels of apelin isoforms and Elabela . dovepress.comfrontiersin.org
Markers of downstream signaling pathway activation , such as phosphorylated ERK or Akt. bioscientifica.comspandidos-publications.comahajournals.org
Physiological parameters like cardiac output, blood pressure, and markers of glucose and lipid metabolism. portlandpress.comacs.orgahajournals.org
Established biomarkers of specific diseases , such as NT-proBNP for heart failure or inflammatory markers for atherosclerosis, to assess the impact of APJ receptor agonism on disease progression. frontiersin.orgpnas.org
Future research will involve:
Prospective studies to validate the diagnostic and prognostic value of potential biomarkers in different patient populations. frontiersin.org
The use of "omics" technologies (genomics, proteomics, metabolomics) to identify novel and more sensitive biomarkers of APJ receptor activity.
Q & A
Q. What experimental assays are recommended to evaluate the potency and mechanism of APJ receptor agonist 3?
To assess potency, employ cell-based assays measuring cAMP production inhibition, as APJ receptor activation typically reduces cAMP levels via Gαi coupling. Use HEK293 or CHO cells transfected with human APJ receptors and compare results to endogenous ligands like apelin-13 (EC50 = 0.37 nM) . For agonist 3, reported EC50 values range from 0.027 nM (human APJ) to 0.4 nM (rodent models) depending on assay conditions . Include positive controls (e.g., apelin-36) and validate receptor specificity using APJ knockout cells or antagonist co-treatment (e.g., ML221). Dose-response curves should span 0.01–100 nM to capture full efficacy .
Q. Which in vivo models are suitable for studying cardiac effects of this compound?
Rodent heart failure (HF) models, such as isoflurane-anesthetized Sprague Dawley rats, are widely used. Key endpoints include cardiac output (CO), ejection fraction, and arterial blood pressure. Intravenous infusion (10–1000 μg/kg/min) has shown dose-dependent CO improvement with minimal blood pressure changes in rats . For chronic studies, consider pressure-overload HF models (e.g., transverse aortic constriction) to evaluate long-term cardiac remodeling. Monitor pharmacokinetics (PK) to ensure adequate plasma exposure, especially for oral administration .
Q. How should this compound be formulated for in vivo studies?
Prepare stock solutions in DMSO (e.g., 50 μL) and dilute with PEG300 (300 μL), Tween 80 (50 μL), and ddH2O (600 μL) for final dosing. This formulation ensures solubility and stability during intravenous infusion . For oral studies, use suspensions in 0.5% methylcellulose or similar vehicles. Validate stability under storage conditions (-80°C for long-term) and confirm bioactivity post-reconstitution .
Advanced Research Questions
Q. What strategies optimize the oral bioavailability and pharmacokinetics of this compound?
Preclinical PK studies in rodents should assess absorption, distribution, metabolism, and excretion (ADME). Key parameters include:
- Bioavailability: Compare intravenous vs. oral administration (e.g., 10 mg/kg) to calculate F%.
- Half-life: Monitor plasma levels over 24 hours; agonist 4, a related compound, exhibits a T½ of 4–6 hours in rats .
- Metabolic stability: Use liver microsomes to identify cytochrome P450 interactions. Structural modifications (e.g., methyl groups) can reduce first-pass metabolism .
Formulation enhancements like lipid-based nanoparticles may improve solubility and absorption .
Q. How can researchers address selectivity concerns against related GPCRs (e.g., angiotensin or adrenergic receptors)?
Perform counter-screening against panels of GPCRs (e.g., β-adrenergic, AT1 receptors) using functional assays (Ca²⁺ flux, cAMP). Agonist 3’s biphenyl acid scaffold may confer specificity, but cross-reactivity risks exist. For example, agonist 1 shows 200-fold selectivity for APJ over off-target receptors . Utilize radioligand binding assays (e.g., ³H-apelin-13 displacement) to confirm target engagement . If selectivity is low, employ structure-activity relationship (SAR) studies to modify critical moieties (e.g., chlorine substitutions in agonist 3) .
Q. How should discrepancies in reported EC50 values (e.g., nM vs. nM) be analyzed?
Variations may arise from assay conditions:
- Cell lines: HEK293 vs. CHO cells may exhibit differing receptor densities or coupling efficiencies.
- Ligand batches: Ensure agonist 3 purity (>95%) and avoid degradation via LC-MS validation .
- Assay duration: cAMP measurements at 30 min vs. 60 min can alter potency readings.
Replicate experiments across multiple labs and standardize protocols (e.g., 37°C incubation, 0.1% BSA in buffer) . Use published data from agonist 4 (EC50 = 0.06 nM) as a benchmark .
Q. What statistical practices ensure rigor in preclinical data for this compound?
- Sample size: Use power analysis (α = 0.05, β = 0.2) to determine group sizes (n ≥ 6 for rodent studies).
- Data reporting: Follow the metric system (e.g., cardiac output in mL/min/kg) and limit significant figures to instrument precision (e.g., mean ± SEM to one decimal) .
- Significance testing: Apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Specify exact p-values (e.g., p = 0.023) rather than thresholds like "p < 0.05" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
